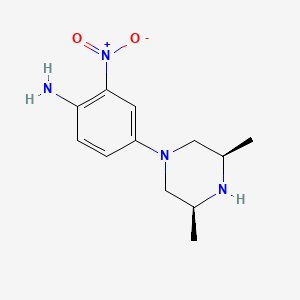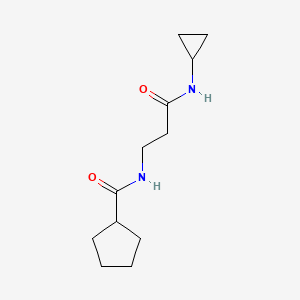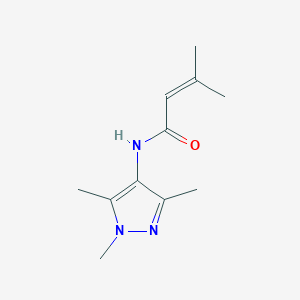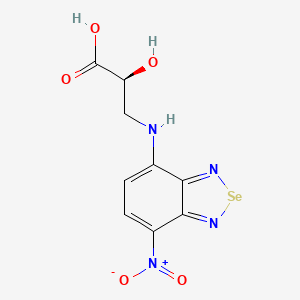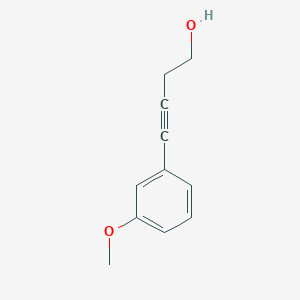
4-(3-Methoxyphenyl)but-3-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methoxyphenyl)but-3-yn-1-ol is an organic compound with the molecular formula C11H12O2 It is characterized by the presence of a methoxyphenyl group attached to a butyn-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)but-3-yn-1-ol typically involves the reaction of 3-methoxyphenylacetylene with formaldehyde in the presence of a base. The reaction proceeds through a propargylation mechanism, where the alkyne group of the 3-methoxyphenylacetylene reacts with the formaldehyde to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Methoxyphenyl)but-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(3-methoxyphenyl)but-3-yn-1-al or 4-(3-methoxyphenyl)but-3-ynoic acid.
Reduction: Formation of 4-(3-methoxyphenyl)but-3-en-1-ol or 4-(3-methoxyphenyl)butan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(3-Methoxyphenyl)but-3-yn-1-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(3-Methoxyphenyl)but-3-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The presence of the methoxyphenyl group enhances its binding affinity to target proteins, leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-(3-Methoxyphenyl)but-3-yn-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 3-position of the phenyl ring differentiates it from other similar compounds and influences its reactivity and interactions with biological targets .
Propiedades
Fórmula molecular |
C11H12O2 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
4-(3-methoxyphenyl)but-3-yn-1-ol |
InChI |
InChI=1S/C11H12O2/c1-13-11-7-4-6-10(9-11)5-2-3-8-12/h4,6-7,9,12H,3,8H2,1H3 |
Clave InChI |
MEJORVQNWDMGJQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C#CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



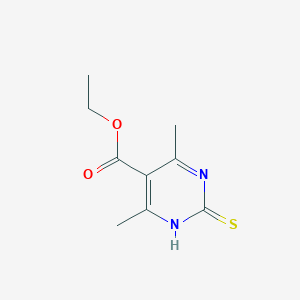
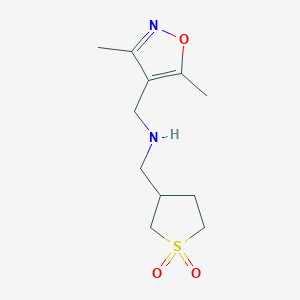
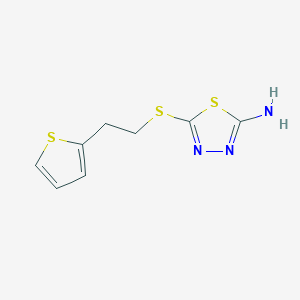
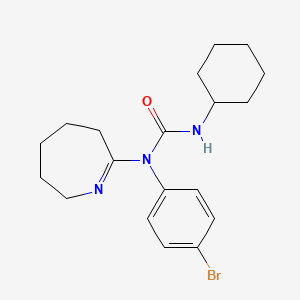
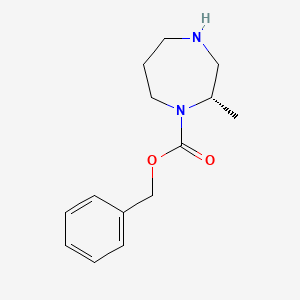
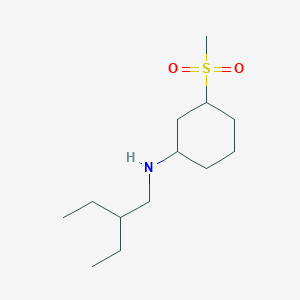

![2-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14894853.png)
